
Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate is a quaternary ammonium compound with the molecular formula C24-H34-N-O3.Br and a molecular weight of 464.50 . This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quaternary ammonium salts, such as dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate, typically involves the Menschutkin reaction. This reaction involves the nucleophilic substitution of a tertiary amine with an alkyl halide . For example, the synthesis of decyl(1,2-diphenyl-2-hydroxyethyl)ammonium bromide involves the reaction of (1R,2S)-1,2-diphenyl-2-dimethylaminoethanol with dodecyl bromide in acetonitrile .
Industrial Production Methods
Industrial production of quaternary ammonium salts often employs similar synthetic routes but on a larger scale. The use of robust catalysts that are stable at high temperatures and under strongly basic conditions is common. Polar solvents, such as acetonitrile, are typically used to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of strong oxidizing agents can lead to the formation of oxidized products, while the use of nucleophiles can result in substitution products .
Applications De Recherche Scientifique
Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate involves its interaction with negatively charged cell membranes. The quaternary ammonium moiety has a net positive charge, which allows it to interact with and inhibit negatively charged microorganisms . This interaction can lead to the breakdown of cell membrane structure, inhibition of protein synthesis, and interference with metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Benzyldimethyl(2-hydroxyethyl)ammonium chloride
- Hexyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-dimethylazanium, bromide
Uniqueness
Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate is unique due to its specific molecular structure, which includes a benzilate group.
Propriétés
Numéro CAS |
55019-67-5 |
|---|---|
Formule moléculaire |
C24H34BrNO3 |
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
hexyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C24H34NO3.BrH/c1-4-5-6-13-18-25(2,3)19-20-28-23(26)24(27,21-14-9-7-10-15-21)22-16-11-8-12-17-22;/h7-12,14-17,27H,4-6,13,18-20H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
QQASUCNQTMPYCA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


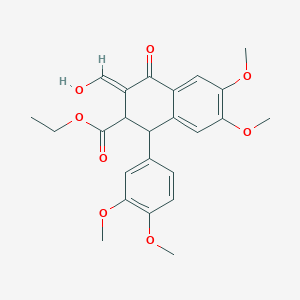
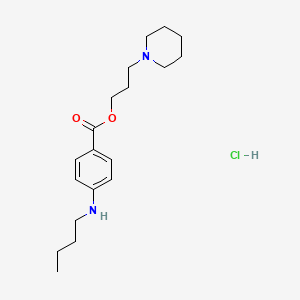
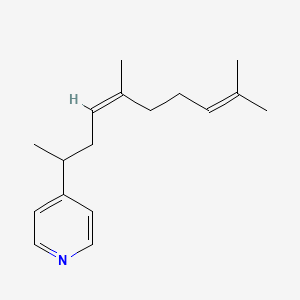
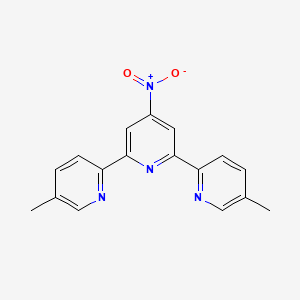

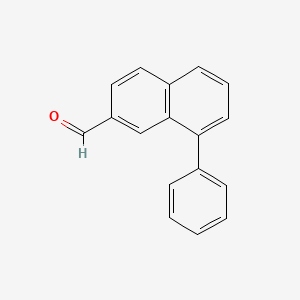
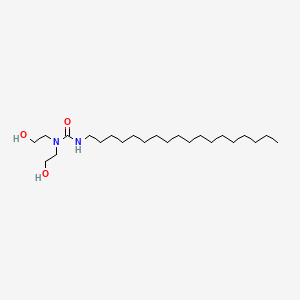
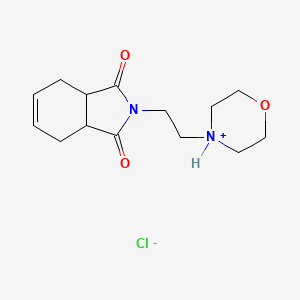

![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)


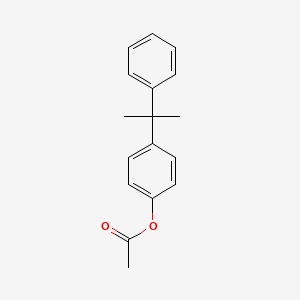
![(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate](/img/structure/B13750808.png)
